Nelarabine

T-cell acute lymphoblastic leukemia cell lineage selectivity cytotoxicity assay

NELARABINE (CAS 121032-29-9) is the only purine nucleoside analog engineered as a water-soluble ara-G prodrug with eightfold greater T-cell vs B-cell cytotoxicity via differential PNP/dCK expression. FDA orphan drug (2005) for relapsed/refractory T-ALL/T-LBL. Use as T-lineage reference standard in cytotoxicity assays at 0.125–8 µg/mL (96 h) across HSB2, ALL-SIL, JURKAT, MOLT-4. Demonstrated CNS penetration (CSF-to-plasma AUC ~29%). Not interchangeable with fludarabine, cladribine, or clofarabine.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
CAS No. 121032-29-9
Cat. No. B1678015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelarabine
CAS121032-29-9
Synonyms2-amino-6-methoxypurine arabinoside
2-amino-9-beta-D-arabinofuranosyl-6-methoxy-9H-purine
506U78
Arranon
compound 506U78
GW506U78
nelarabine
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1
InChIKeyIXOXBSCIXZEQEQ-UHTZMRCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble to soluble in water
1.39e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nelarabine (CAS 121032-29-9): T-Cell-Selective Purine Nucleoside Analog for Refractory T-ALL and T-LBL Procurement


Nelarabine (CAS 121032-29-9, molecular weight 297.27), also designated as 506U78 or GW506U78, is a purine nucleoside analog that functions as a water-soluble prodrug of 9-β-D-arabinofuranosylguanine (ara-G) [1]. Following intravenous administration, it undergoes rapid O-demethylation by adenosine deaminase to generate ara-G, which is then selectively accumulated and phosphorylated within T-cells to the active cytotoxic metabolite ara-G triphosphate (araGTP) [2]. This leads to preferential inhibition of DNA synthesis and induction of apoptosis in malignant T-lymphoblasts [3]. Nelarabine received FDA accelerated approval in October 2005 as a new molecular entity (NME) with orphan drug designation for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL) in adult and pediatric patients whose disease is refractory to or has relapsed following at least two prior chemotherapy regimens [4][5].

Why T-Cell Directed Nelarabine Cannot Be Interchanged with Other Purine Nucleoside Analogs


Purine nucleoside analogs (PNAs) such as fludarabine, cladribine, clofarabine, and cytarabine share a common antimetabolite mechanism but exhibit distinct substrate specificities for metabolic activation, cellular uptake, and intracellular retention profiles that fundamentally preclude simple therapeutic interchange [1][2]. Nelarabine is uniquely designed as a prodrug of the deoxyguanosine analog ara-G, a design choice that confers selective toxicity toward T-lineage cells based on their differential expression of the enzymes purine nucleoside phosphorylase (PNP) and deoxycytidine kinase (dCK) relative to B-cells or myeloid lineages [3]. In contrast, fludarabine and cladribine target adenosine deaminase-resistant deoxyadenosine analogs that accumulate preferentially in B-lymphocytes, while clofarabine, though active in both T- and B-cell malignancies, lacks the lineage-directed specificity engineered into nelarabine [4]. This targeted design yields substantial differences in both in vitro cytotoxicity ratios and clinical response rates in T-cell versus B-cell malignancies, rendering generic substitution of these PNAs clinically and scientifically unsound.

Nelarabine (CAS 121032-29-9) Procurement Guide: Quantitative Differential Evidence Against Comparator Purine Analogs


In Vitro T-Cell Selectivity: Nelarabine Exhibits Eightfold Greater Sensitivity in T-ALL Cells Relative to B-Lineage Cells

Nelarabine demonstrates marked lineage selectivity, with T-ALL cells exhibiting eightfold greater sensitivity to the compound compared to B-lineage cells [1]. This T-cell preference is a direct result of the compound's design as an ara-G prodrug, which exploits the differential expression of activating and inactivating enzymes in T-lineage versus B-lineage lymphoid cells [2]. This selectivity is not observed to the same extent with clofarabine, which shows activity in both T- and B-cell lineages, or with fludarabine and cladribine, which are primarily B-cell directed agents [3].

T-cell acute lymphoblastic leukemia cell lineage selectivity cytotoxicity assay

Comparative In Vitro Potency: Nelarabine Is 25-Fold Less Potent Than Cytarabine (ara-C) in T-Cell Lines, Demonstrating Distinct Pharmacodynamic Profile

In head-to-head in vitro cytotoxicity testing against T-lineage cell lines, nelarabine exhibits an IC50 that is 25-fold higher than that of cytarabine (ara-C), and 113-fold higher in B-lineage cell lines . This quantitative difference demonstrates that nelarabine is intrinsically less potent on a molar basis than cytarabine in these in vitro assays. However, this lower intrinsic potency is offset by nelarabine's prodrug design and T-cell selective accumulation in vivo, which enables sustained intracellular ara-GTP concentrations not achievable with ara-C [1].

cytotoxicity IC50 comparison nucleoside analog potency

Pharmacokinetic Differentiation: Nelarabine Exhibits Rapid Pro-Drug Conversion and Distinct CSF Penetration Profile Relative to Active Metabolite ara-G

Following intravenous administration, nelarabine is rapidly converted to its active metabolite ara-G, with distinct pharmacokinetic parameters for both species [1]. The parent compound nelarabine demonstrates a short plasma terminal half-life of 25 minutes and a plasma AUC of 2.82 mM·min, whereas the active metabolite ara-G exhibits a prolonged terminal half-life of 182 minutes (~3 hours) and a substantially larger plasma AUC of 20 mM·min [2]. This rapid prodrug conversion and sustained ara-G exposure are critical for maintaining therapeutic intracellular ara-GTP concentrations. Notably, nelarabine and ara-G both demonstrate cerebrospinal fluid (CSF) penetration, with CSF terminal half-lives of 77 minutes and 232 minutes, respectively, and CSF-to-plasma AUC ratios of 29% for nelarabine and 23% for ara-G .

pharmacokinetics CSF penetration half-life prodrug metabolism

Favorable In Vitro Activity Profile Against B-Cell Lymphoma and Myeloid Leukemia Cell Lines Compared to Older Purine Analogs

In a comparative in vitro drug sensitivity analysis using the MTT assay across six cell lines (CCRF-CEM, Jurkat, Raji, Daudi, HL60, K562), both nelarabine and clofarabine demonstrated favorable activity compared to the older purine analogs cytarabine, fludarabine, and cladribine [1]. Specifically, nelarabine and clofarabine exhibited relatively good in vitro activity in both B-cell lymphoma cell lines (Raji and Daudi) and the HL60 acute promyelocytic leukemia cell line, whereas the K562 chronic myeloid leukemia cell line was resistant to most tested drugs [2]. This broader activity spectrum of nelarabine and clofarabine suggests potential utility beyond T-cell malignancies, although the primary clinical indication remains T-ALL and T-LBL.

B-cell lymphoma myeloid leukemia comparative in vitro sensitivity MTT assay

Clinical Regulatory Differentiation: Nelarabine Is the Only FDA-Approved T-Cell-Specific Agent for Relapsed/Refractory T-ALL and T-LBL

Nelarabine received FDA accelerated approval on October 28, 2005, as a new molecular entity (NME) with orphan drug designation specifically for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL) in patients whose disease has not responded to or has relapsed following at least two chemotherapy regimens [1][2]. It remains the only FDA-approved agent specifically indicated for T-cell malignancies, whereas other purine nucleoside analogs such as clofarabine are approved for pediatric relapsed/refractory ALL broadly (both B- and T-cell), fludarabine for B-cell chronic lymphocytic leukemia, and cladribine for hairy cell leukemia and multiple sclerosis [3]. This unique regulatory positioning reflects the compound's T-cell selective design and provides a clear procurement rationale for targeted T-ALL/LBL research and clinical applications.

FDA approval orphan drug T-cell malignancies regulatory status

Nelarabine (CAS 121032-29-9) Procurement-Centric Research and Industrial Application Scenarios


T-Cell Acute Lymphoblastic Leukemia (T-ALL) Preclinical In Vitro Cytotoxicity Screening

Utilize nelarabine as the reference T-cell-selective purine nucleoside analog in in vitro cytotoxicity assays (e.g., MTT, CellTiter-Glo) using T-ALL cell lines such as HSB2, ALL-SIL, JURKAT, and MOLT-4 to establish baseline sensitivity and to evaluate novel combination therapies. Given its eightfold greater sensitivity in T-lineage versus B-lineage cells [1], nelarabine serves as the appropriate T-cell directed comparator when benchmarking new agents for T-ALL. Recommended working concentrations: 0.125–8 μg/mL with 96-hour incubation, based on established IC50 ranges of 0.067–2.15 μM across tumor cell lines .

CNS-Penetrant T-Cell Malignancy Pharmacokinetic/Pharmacodynamic Modeling

Employ nelarabine in preclinical models of T-cell malignancies with CNS involvement, leveraging its demonstrated CSF penetration profile. The compound exhibits CSF terminal half-lives of 77 minutes (parent) and 232 minutes (active metabolite ara-G), with CSF-to-plasma AUC ratios of 29% and 23%, respectively [2]. This pharmacokinetic profile makes nelarabine uniquely suitable for investigating drug distribution to sanctuary sites in T-ALL/LBL xenograft models and for evaluating CNS-directed combination regimens [3].

Differential Purine Nucleoside Analog Comparator Panel for Lymphoid Malignancy Profiling

Include nelarabine as a critical component in a comparator panel alongside clofarabine, fludarabine, cladribine, and cytarabine when profiling drug sensitivity across a diverse panel of leukemia and lymphoma cell lines. In vitro data demonstrate that nelarabine and clofarabine exhibit favorable activity in B-cell lymphoma (Raji, Daudi) and HL60 AML cells compared to older purine analogs [4], enabling identification of lineage-specific sensitivity patterns and informing rational drug selection for ex vivo drug screening platforms.

Mechanistic Studies of T-Cell-Selective Nucleotide Metabolism and Apoptosis

Utilize nelarabine as a molecular probe to investigate T-cell-specific nucleotide metabolism and DNA damage response pathways. As the prodrug of the deoxyguanosine analog ara-G, nelarabine is selectively activated in T-cells that express high levels of deoxycytidine kinase (dCK) and low levels of cytoplasmic 5'-nucleotidase [5]. This property enables precise interrogation of purine salvage pathway enzymes, ara-GTP incorporation into DNA, and subsequent induction of p53-dependent and -independent apoptotic pathways in T-lymphoblasts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nelarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.